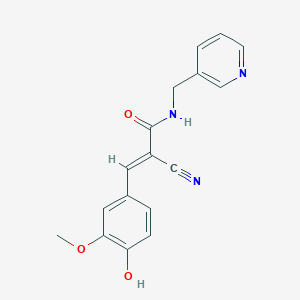![molecular formula C20H14Cl2N2O7 B11676338 (2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11676338.png)
(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2,6-dichloro-4-{(E)-[1-(4-méthoxyphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend des groupes dichloro, méthoxyphényl et trioxotétrahydropyrimidinylidène, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (2,6-dichloro-4-{(E)-[1-(4-méthoxyphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique implique plusieurs étapes, notamment la formation de composés intermédiaires. Une approche courante consiste à utiliser l’acylation de Friedel-Crafts suivie de réactions ultérieures pour introduire les groupes fonctionnels nécessaires . Les conditions de réaction impliquent généralement l’utilisation de catalyseurs tels que le chlorure d’aluminium (AlCl3) et de solvants tels que le dichlorométhane (CH2Cl2).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés peuvent être utilisées pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2,6-dichloro-4-{(E)-[1-(4-méthoxyphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes chloro, en utilisant des réactifs tels que le méthylate de sodium (NaOCH3).
Réactifs et conditions courants
Oxydation : KMnO4 en milieu acide ou basique.
Réduction : LiAlH4 dans l’éther anhydre.
Substitution : NaOCH3 dans le méthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de réaction et de nouveaux mécanismes.
Biologie
En recherche biologique, l’acide (2,6-dichloro-4-{(E)-[1-(4-méthoxyphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique peut être étudié pour son activité biologique potentielle, notamment ses interactions avec les enzymes et les récepteurs.
Médecine
Les propriétés médicinales potentielles du composé peuvent être étudiées en vue du développement de nouveaux médicaments. Ses caractéristiques structurelles peuvent lui permettre d’agir comme un inhibiteur ou un activateur de voies biologiques spécifiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité, de produits agrochimiques et de produits pharmaceutiques. Sa polyvalence en fait un composant précieux dans divers procédés de fabrication.
Mécanisme D'action
Le mécanisme d’action de l’acide (2,6-dichloro-4-{(E)-[1-(4-méthoxyphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les processus biologiques. La structure du composé lui permet de se lier à ces cibles, en modulant leur activité et en entraînant divers effets physiologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de (2,6-dichloro-4-trifluorométhyl)phényle : Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent par leurs groupes fonctionnels, ce qui entraîne des propriétés chimiques et biologiques distinctes.
Dérivés de méthoxyphényle : Les composés comportant des groupes méthoxyphényl peuvent présenter une réactivité similaire, mais diffèrent par leur structure globale et leurs applications.
Unicité
L’unicité de l’acide (2,6-dichloro-4-{(E)-[1-(4-méthoxyphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique réside dans sa combinaison de groupes fonctionnels, ce qui lui confère un ensemble distinct de propriétés chimiques et biologiques. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C20H14Cl2N2O7 |
|---|---|
Poids moléculaire |
465.2 g/mol |
Nom IUPAC |
2-[2,6-dichloro-4-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H14Cl2N2O7/c1-30-12-4-2-11(3-5-12)24-19(28)13(18(27)23-20(24)29)6-10-7-14(21)17(15(22)8-10)31-9-16(25)26/h2-8H,9H2,1H3,(H,25,26)(H,23,27,29)/b13-6+ |
Clé InChI |
UEDHMTNQCCDQTG-AWNIVKPZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=O |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676255.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11676273.png)
![(3Z)-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11676282.png)

![N-{3-[(2,5-dimethylphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11676285.png)

![N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B11676288.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11676295.png)
![10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11676301.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11676303.png)
![3-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11676306.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11676310.png)

![(5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11676333.png)
